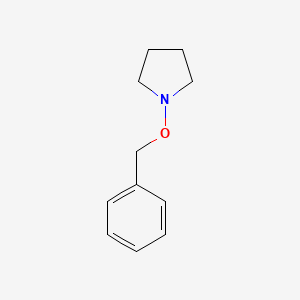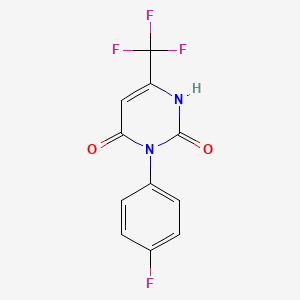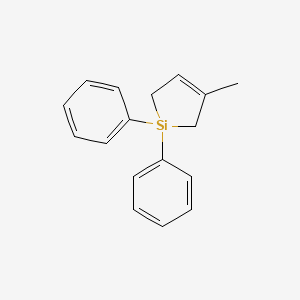
Dinitrophenyl-beta-alanyl-glycyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitrophenyl-beta-alanyl-glycyl-glycine is a tripeptide compound with the molecular formula C13H15N5O8 It is characterized by the presence of a dinitrophenyl group attached to the nitrogen of the glycyl residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinitrophenyl-beta-alanyl-glycyl-glycine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The dinitrophenyl group is introduced through a reaction with dinitrofluorobenzene. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Chemical Reactions Analysis
Types of Reactions
Dinitrophenyl-beta-alanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Formation of substituted dinitrophenyl derivatives.
Scientific Research Applications
Dinitrophenyl-beta-alanyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.
Biology: Employed in studies involving protein structure and function due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of dinitrophenyl-beta-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable complexes. This interaction can affect the protein’s structure and function, making it useful in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Dinitrophenyl-beta-alanyl-glycyl-glycine
- Dinitrophenyl-beta-alanyl-glycyl-lysine
- Dinitrophenyl-beta-alanyl-glycyl-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of the dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
39555-56-1 |
|---|---|
Molecular Formula |
C13H15N5O8 |
Molecular Weight |
369.29 g/mol |
IUPAC Name |
2-[[2-[3-(2,4-dinitroanilino)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H15N5O8/c19-11(15-6-12(20)16-7-13(21)22)3-4-14-9-2-1-8(17(23)24)5-10(9)18(25)26/h1-2,5,14H,3-4,6-7H2,(H,15,19)(H,16,20)(H,21,22) |
InChI Key |
CPJBFJHFOFDTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


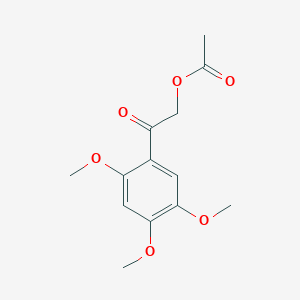
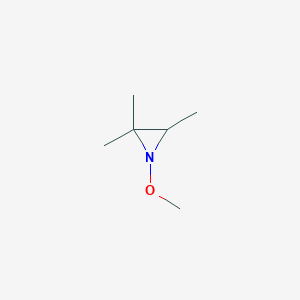
![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
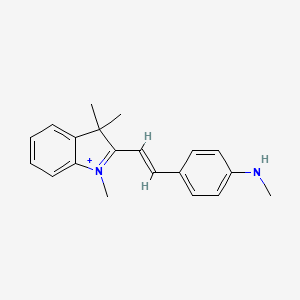
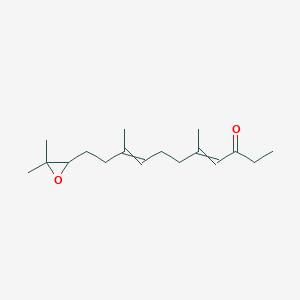
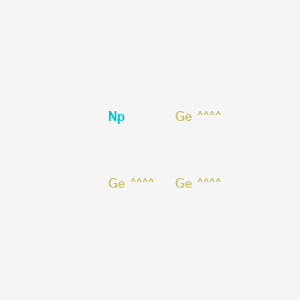
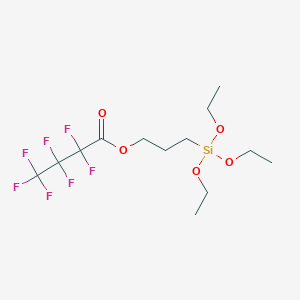

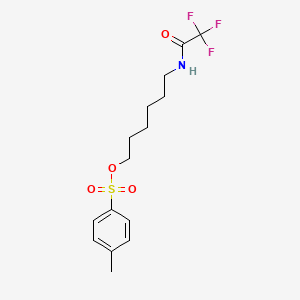
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
